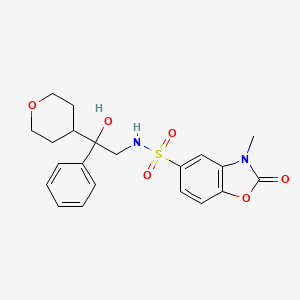

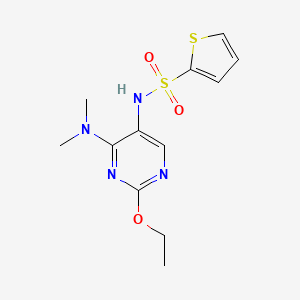

![molecular formula C12H10N6O3 B2852310 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034554-78-2](/img/structure/B2852310.png)

3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” belongs to the class of triazolopyrazines . Triazolopyrazines are a type of heterocyclic compounds that have been widely used in medicinal chemistry . They are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyrazines involves the use of hydrazonoyl halides as precursors . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of triazolopyrazines, including “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide”, is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazolopyrazines can undergo various chemical reactions. For instance, they can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can vary depending on their specific structure and substituents . For instance, some triazolopyrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Applications De Recherche Scientifique

Pharmacological Potentials

Triazole compounds, which are part of the structure of the compound , are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Methodologies

The synthesis of heterocyclic compounds like “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” holds enormous applications in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established .

Antimicrobial Applications

Triazole compounds have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . The antibacterial activities of newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested using the microbroth dilution method .

Antifungal Applications

Among the antifungal drugs, conazoles constitute a major class based on azole moiety . This suggests that “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” could potentially have antifungal applications.

Anticancer Applications

Triazole nucleus is present as a central structural component in a number of anticancer drug classes . The results demonstrated that a compound from the [1,2,4]triazolo [4,3-a]pyrazine derivatives could be a potential c-Met kinase inhibitor .

Applications in Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-oxido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O3/c19-11(8-2-1-4-17(21)7-8)14-6-9-15-16-10-12(20)13-3-5-18(9)10/h1-5,7H,6H2,(H,13,20)(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPGJYVZMTRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

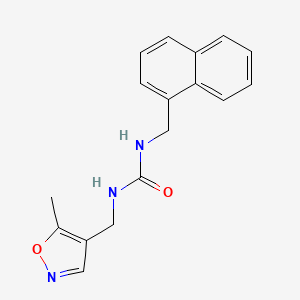

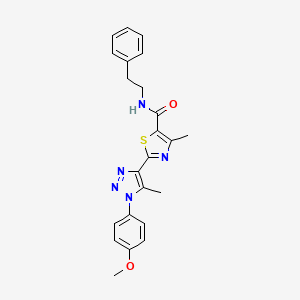

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2852231.png)

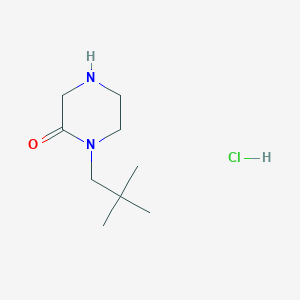

![{5-Oxaspiro[2.4]heptan-6-yl}methanamine](/img/structure/B2852232.png)

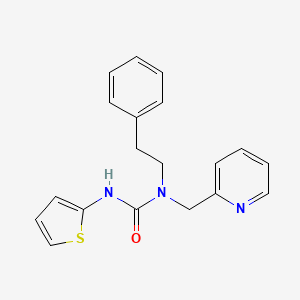

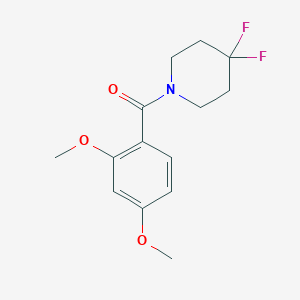

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2852235.png)

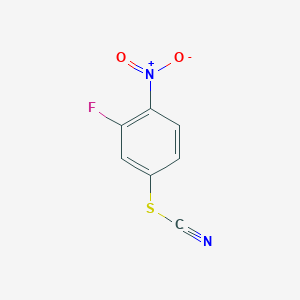

![2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2852242.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2852245.png)